molecular formula C6H2BCl3F3K B13457149 Potassium trifluoro(2,3,6-trichlorophenyl)boranuide

Potassium trifluoro(2,3,6-trichlorophenyl)boranuide

Katalognummer: B13457149
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: WXLLEVHGYCNTIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(2,3,6-trichlorophenyl)boranuide is a chemical compound with the molecular formula C6H2BCl3F3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical processes.

Vorbereitungsmethoden

The synthesis of potassium trifluoro(2,3,6-trichlorophenyl)boranuide typically involves the reaction of 2,3,6-trichlorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Potassium trifluoro(2,3,6-trichlorophenyl)boranuide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reactants and conditions used.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(2,3,6-trichlorophenyl)boranuide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which potassium trifluoro(2,3,6-trichlorophenyl)boranuide exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro(2,3,6-trichlorophenyl)boranuide can be compared with other organotrifluoroborates such as:

These compounds share similar properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for different reactions. This compound is unique due to its specific trichlorophenyl group, which can impart distinct reactivity and selectivity in chemical processes.

Eigenschaften

Molekularformel

C6H2BCl3F3K

Molekulargewicht

287.3 g/mol

IUPAC-Name

potassium;trifluoro-(2,3,6-trichlorophenyl)boranuide

InChI

InChI=1S/C6H2BCl3F3.K/c8-3-1-2-4(9)6(10)5(3)7(11,12)13;/h1-2H;/q-1;+1

InChI-Schlüssel

WXLLEVHGYCNTIV-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=C(C=CC(=C1Cl)Cl)Cl)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.